Structural Isomerism vs. Thiacloprid: Divergent Target Engagement
Compound 58285-64-6 is a structural isomer of the insecticide thiacloprid (both C10H9ClN4S). However, 58285-64-6 is a diazeno-thiazole derivative designed as an RNR inhibitor, whereas thiacloprid is a neonicotinoid acting on insect nicotinic acetylcholine receptors (nAChRs). This fundamental difference in pharmacophore and target class is demonstrated by the RNR inhibitory activity of the diazeno-thiazole series (IC50 values down to 0.8 µM for the most potent analogue) versus the insecticidal nAChR agonism of thiacloprid [1][2].
| Evidence Dimension | Primary biological target and functional activity |
|---|---|
| Target Compound Data | Diazeno-thiazole scaffold with 4-chlorophenyl group; class RNR IC50 range: ~0.8–50 µM |
| Comparator Or Baseline | Thiacloprid (isomeric neonicotinoid): nAChR agonist, insecticidal LC50 ~0.5–5 mg/L depending on species |
| Quantified Difference | Non-overlapping target profiles; binding-site topology incompatible with cross-activity |
| Conditions | RNR inhibition assay (enzyme level); insect nAChR binding and electrophysiology assays |
Why This Matters
For a research program targeting human RNR or cancer cell proliferation, procurement of thiacloprid instead of 58285-64-6 would yield completely irrelevant biological data despite identical molecular formula.
- [1] Siddique, M. U. M., Jadav, S. S., Graser, G., Saiko, P., Szekeres, T., Sinha, B. N., & Jayaprakash, V. (2017). Design, Synthesis and biological evaluation of diazeno-thiazole derivatives as ribonucleotide reductase inhibitors. Journal of Pharmaceutical Chemistry, 4(2), 25–31 (IC50 = 0.8 µM for compound 3i). View Source
- [2] Tomizawa, M., & Casida, J. E. (2005). Neonicotinoid insecticide toxicology: mechanisms of selective action. Annual Review of Pharmacology and Toxicology, 45, 247–268 (thiacloprid nAChR target). View Source
